PQR530

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PQR530 是一种强效的、口服生物利用度高且能穿透血脑屏障的磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的双重抑制剂。 它通过抑制细胞增殖、生长和存活相关的信号通路而表现出显著的抗肿瘤活性 .

准备方法

合成路线和反应条件

PQR530 是通过一种稳健的合成路线合成的,该路线涉及对铰链区和亲和力结合取代基的系统性修饰。 优化的合成路线使仅通过四个步骤即可快速获得多克级数量的 this compound .

工业生产方法

This compound 的工业生产涉及使用先进的化学合成技术,以确保高纯度和高产率。 该化合物以大批量生产,用于临床前和临床开发 .

化学反应分析

Mechanism of Action and Kinase Inhibition

PQR530 competitively inhibits ATP-binding sites of PI3K and mTOR via:

-

Hydrogen Bonding : Morpholine oxygen atoms form bonds with backbone amides (Val851 in PI3Kα, Val2240 in mTOR) .

-

Hydrophobic Interactions : The difluoromethyl group engages with hydrophobic residues (e.g., Lys833 in PI3Kγ) .

-

Covalent Binding : In PI3Kα, acrylamide derivatives of this compound exhibit time-dependent covalent inactivation of Cys862 (k<sub>inact</sub>/K<sub>i</sub> = 1.27 × 10<sup>–3</sup> nM<sup>–1</sup>·s<sup>–1</sup>) .

In Vitro Binding and Cellular Potency

Data from TR-FRET displacement assays and cellular models highlight this compound’s dual inhibition profile:

| Parameter | PI3Kα (K<sub>i</sub>) | mTOR (K<sub>i</sub>) | pPKB IC<sub>50</sub> | pS6 IC<sub>50</sub> |

|---|---|---|---|---|

| Value | 2.2 nM | 33 nM | 17 nM | 61 nM |

| Comparison to PQR309 | 8× more potent | 2× less selective | 8× improvement | 3× improvement |

Source: Derived from A2058 cell assays and DiscoverX KINOMEscan data .

Selectivity and Comparative Analysis

This compound demonstrates superior selectivity over structurally related inhibitors:

| Compound | Target Selectivity | Key Differentiator |

|---|---|---|

| This compound | PI3Kα/mTOR (15:1 selectivity) | Dual morpholine groups enhance ATP-site binding |

| PQR514 | PI3K-selective | Lacks mTOR affinity due to pyrimidine core |

| WYE-354 | mTOR-selective (1153:1 vs PI3Kα) | Urea-based scaffold minimizes PI3K interactions |

| PKI-587 | Dual PI3K/mTOR (clinical candidate) | Lower potency and metabolic stability |

This compound’s IC<sub>50</sub> for PI3Kα (0.07 µM) and mTOR (0.13 µM) underscores its balanced inhibition .

Reaction Kinetics and Covalent Modification

Time-resolved FRET assays reveal covalent binding kinetics for this compound derivatives:

-

Compound 12 : Highest covalent inactivation rate (k<sub>inact</sub>/K<sub>i</sub> = 1.27 × 10<sup>–3</sup> nM<sup>–1</sup>·s<sup>–1</sup>), attributed to optimal warhead positioning near Cys862 .

-

Reversible Analogs : No time-dependent IC<sub>50</sub> shifts, confirming covalent mechanism necessity .

Pharmacokinetic and Metabolic Stability

-

Microsomal Stability : >87% remaining after 30 min in human liver microsomes .

-

Half-Life : 5.8 hours in human hepatocytes, supporting once-daily dosing .

This compound’s chemical design and reactivity profile position it as a promising therapeutic agent, with ongoing studies focusing on optimizing covalent derivatives for enhanced target engagement .

科学研究应用

Key Features:

- Dual Inhibition : Targets both PI3K and mTOR pathways.

- Selectivity : Exhibits high selectivity against a wide range of kinases, minimizing off-target effects.

- Pharmacokinetics : Demonstrates good oral bioavailability and the ability to penetrate the blood-brain barrier, making it suitable for treating brain tumors and neurodegenerative conditions .

Cancer Therapy

This compound has been extensively studied for its potential in oncology. It has shown remarkable efficacy in various cancer cell lines, including melanoma and ovarian cancer.

Case Study: Efficacy in Cancer Cell Lines

In vitro studies demonstrated that this compound inhibited cell proliferation in a panel of 44 cancer cell lines with a mean GI50 value of 426 nM. Notably, in A2058 melanoma cells, it inhibited protein kinase B (PKB) phosphorylation with an IC50 value of 0.07 µM .

Neurodegenerative Diseases

Beyond oncology, this compound has been investigated for its potential applications in treating neurodegenerative diseases such as Huntington's disease. Studies indicate that it can decrease levels of mutant huntingtin protein, suggesting therapeutic benefits beyond cancer treatment .

Case Study: Huntington's Disease Model

In preclinical models for Huntington's disease, this compound demonstrated its ability to modulate mTOR signaling pathways, which are implicated in the disease's pathology. The compound's brain-penetrant properties make it a candidate for further exploration in this area .

Comparison of this compound with Other Compounds

| Compound Name | Structure Features | Selectivity | Unique Aspects |

|---|---|---|---|

| This compound | Pyridine core with morpholine | Dual inhibitor | High potency and selectivity against multiple kinases |

| PQR309 | Similar structure | Pan-PI3K/mTOR inhibitor | Preclinical candidate with less potency than this compound |

| PQR514 | Triazine structure | Potent PI3K inhibitor | Focused on PI3K inhibition only |

| PKI-587 | Ethylene bridged morpholines | mTOR selective | Advanced clinical candidate with different binding profile |

| WYE-354 | Urea-based inhibitors | Dual PI3K/mTOR inhibitor | Different scaffold leading to varied selectivity |

Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | Good |

| Brain Penetration | Excellent |

| IC50 (PKB) | 0.07 µM |

| GI50 (Cancer Cell Lines) | 426 nM |

作用机制

PQR530 通过抑制磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的活性发挥作用。这种抑制导致抑制涉及细胞增殖、生长和存活的下游信号通路。 该化合物与这些激酶的 ATP 结合位点结合,阻止其活化和随后对靶蛋白的磷酸化 .

相似化合物的比较

类似化合物

PQR309: 另一种磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白的双重抑制剂,但具有不同的效力和选择性特征。

布帕利西布: 一种 I 类磷脂酰肌醇 3 激酶的特异性抑制剂,具有不同的药代动力学特性。

科帕利西布: 一种磷脂酰肌醇 3 激酶抑制剂,具有不同的活性谱

独特性

PQR530 的独特之处在于其高效力、选择性和穿透血脑屏障的能力。它在细胞试验中表现出优异的活性,并在临床前模型中显示出显著的抗肿瘤作用。 它对磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的双重抑制使其成为研究这些通路和开发新的治疗策略的宝贵工具 .

生物活性

PQR530 is a novel compound identified as a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. This compound has garnered significant attention due to its potential therapeutic applications in oncology and neurodegenerative diseases, particularly given its ability to cross the blood-brain barrier.

This compound functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is commonly associated with various cancers. This compound targets multiple isoforms of PI3K and both mTOR complexes (mTORC1 and mTORC2), leading to reduced phosphorylation of key downstream effectors such as protein kinase B (PKB) and ribosomal protein S6 .

Cellular Assays

In cellular assays, this compound demonstrated remarkable potency, with an IC50 value of 0.07 µM for inhibiting PKB phosphorylation in A2058 melanoma cells. It also displayed a mean growth inhibition (GI50) value of 426 nM across a panel of 44 cancer cell lines, indicating broad-spectrum anti-cancer activity .

Animal Studies

In preclinical studies involving mice, this compound exhibited dose-proportional pharmacokinetics and good oral bioavailability. Importantly, it showed excellent brain penetration, making it a candidate for treating central nervous system tumors or neurodegenerative conditions .

Case Studies and Clinical Implications

This compound is part of a broader class of dual PI3K/mTOR inhibitors that have been evaluated in clinical settings. For instance, studies have shown that patients with specific mutations in the PI3K pathway may benefit more from treatments involving these inhibitors. In particular, patients with PIK3CA mutations have shown improved progression-free survival when treated with PI3K inhibitors like this compound .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| IC50 (PKB phosphorylation) | 0.07 µM |

| Mean GI50 (cancer cell lines) | 426 nM |

| Oral bioavailability | Good |

| Brain penetration | Excellent |

Research Findings

Recent studies have highlighted the potential of this compound beyond oncology. For example, in models of Huntington's disease (HD), this compound has been shown to induce autophagy and reduce levels of mutant huntingtin protein, suggesting its utility in neurodegenerative disorders . This dual action not only addresses tumor growth but also offers a mechanism for alleviating neurodegeneration.

属性

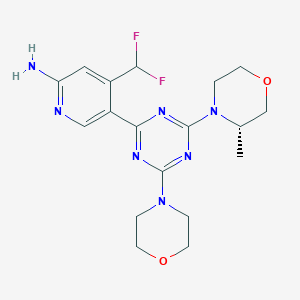

IUPAC Name |

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBZXMKAPICSO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。